The compound is primarily sourced from organic synthesis processes involving specific starting materials such as 3-methoxybenzaldehyde and 2-methyl-2-pentanol. Its classification falls under the category of tertiary amines due to the presence of three alkyl groups attached to the nitrogen atom.
The synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride typically involves several key steps:
The synthesis can be performed using mild reaction conditions which are advantageous for industrial production due to reduced risk and ease of handling .
The molecular structure of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride features:
Where indicates the chiral centers .
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride undergoes various chemical reactions:
These reactions are influenced by reaction conditions such as temperature, solvent choice, and the presence of catalysts .
The mechanism of action for (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride involves its interaction with biological targets:
Research into its specific interactions at the molecular level is ongoing, with implications for drug development .
The physical and chemical properties of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride include:
| Property | Value |
|---|---|
| Molecular Weight | 271.82 g/mol |
| Molecular Formula | C15H26ClNO |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 12.5 Ų |
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride has several significant applications:
The compound "(2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride" has a molecular formula of C₁₅H₂₆ClNO, corresponding to a molecular weight of 271.82 g/mol [3] [4]. The defining feature is its absolute stereochemistry at carbon atoms C2 and C3, designated as (2R,3R). This configuration critically influences the spatial orientation of functional groups: the methoxyphenyl moiety at C3, methyl group at C2, and dimethylaminoethyl chain at C1. The stereocenters are explicitly encoded in its isomeric SMILES notation: CC[C@@H](C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C.Cl [3] [4].
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆ClNO |
| Molecular Weight | 271.82 g/mol |
| InChI Key | XKSJVTDZSYZBGF-SBKWZQTDSA-N |
| Isomeric SMILES | CC[C@@H](C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C.Cl |
| Hydrogen Bond Acceptors | 2 (amine N, methoxy O) |
| Hydrogen Bond Donors | 1 (protonated amine H⁺) |
The (2R,3R) configuration arises from asymmetric synthesis techniques, which ensure precise spatial arrangement essential for molecular recognition in biological systems [7].
The systematic IUPAC name is (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine; hydrochloride [3] [4]. This name reflects:
Common synonyms include:
Table 2: Registry Identifiers and Synonyms
| Identifier Type | Value |
|---|---|
| CAS Registry No. | 175591-17-0 |
| FDA UNII | BPH1EOM45F |
| Other Aliases | (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine HCl |
The CAS number 823208-67-9 referenced in one source [9] likely denotes a different stereoisomer or salt form, underscoring the necessity of specifying stereochemistry in nomenclature.
Limited experimental crystallographic data exists for this specific stereoisomer. However, computational analyses predict a density of 1.0±0.1 g/cm³ and a boiling point of 362.9±37.0°C at atmospheric pressure [6]. The molecule exhibits moderate polarity (LogP ≈ 2.44) due to the aromatic ring and ionizable amine, influencing its solubility and solid-state packing [6].
Conformational stability arises from:
The hydrochloride salt form enhances crystallinity via ionic bonding between the protonated amine and chloride anion, though experimental X-ray diffraction data remains unpublished.
The pharmacological relevance of stereochemistry is evident when comparing isomers:
Table 3: Stereoisomer Comparison
| Isomer | Molecular Formula | Key Properties | Synthetic Accessibility |
|---|---|---|---|
| (2R,3R)-Hydrochloride | C₁₅H₂₆ClNO | High crystallinity; preferred for formulation | Requires chiral catalysts [7] |
| (2R,3S)-Hydrochloride | C₁₅H₂₆ClNO | Physicochemical data similar to (2R,3R) | Available via custom synthesis [5] |
| Free Base | C₁₅H₂₅NO | Limited solubility; used in organic synthesis | Easier purification [2] |
The synthesis patent (EP2046726B1) emphasizes that the (2R,3R) configuration is achieved using chiral auxiliaries or enantioselective catalysts, yielding >98% diastereomeric excess [7]. This selectivity is crucial because even minor stereochemical alterations can drastically impact receptor binding affinity or metabolic stability.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: